N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-methanesulfonylpiperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-methylsulfonyl-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S3/c1-25(21,22)19-10-7-13(8-11-19)17(20)18-9-6-14-4-5-16(24-14)15-3-2-12-23-15/h2-5,12-13H,6-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRNBDXHHKVFBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCC2=CC=C(S2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-methanesulfonylpiperidine-4-carboxamide is related to hole-transport materials (HTMs) for perovskite solar cells (PSCs). The compound is based on the 2,2’-bithiophene core, which is known for its excellent charge mobility.
Mode of Action
The compound interacts with its targets by facilitating charge mobility. This is achieved through the π-electrons present in the system, which are crucial for the compound’s interaction with its targets. The end groups situated on the diphenylamine moieties are modified with a tow acceptor bridged by thiophene, which impacts the electronic, photophysical, and photovoltaic properties of the molecules.
Biochemical Pathways
The compound’s interaction with its targets can influence the charge extraction, transportation, and crystallization of perovskite.
Pharmacokinetics
It is known that the compound is insoluble in water, which could impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is an improvement in the efficiency of perovskite solar cells. The newly engineered molecules display a lower band gap and a greater λ max compared to the model molecule. This leads to high power conversion efficiencies (PCEs) of the newly designed molecules compared with the reference molecule.
Action Environment
The action of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-methanesulfonylpiperidine-4-carboxamide can be influenced by various environmental factors. For instance, the compound is light sensitive, which means its action, efficacy, and stability could be affected by exposure to light. Furthermore, the compound’s insolubility in water could also influence its action in aqueous environments.
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-methanesulfonylpiperidine-4-carboxamide is an organic compound that has garnered attention for its potential biological applications, particularly in medicinal chemistry and materials science. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound features a bithiophene moiety linked to a piperidine ring through an ethyl chain and a methanesulfonyl group. This unique structure provides it with distinct electronic properties that are beneficial for various applications.
| Property | Value |
|---|---|
| Molecular Formula | C15H17N3O4S3 |
| Molecular Weight | 399.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2640971-20-4 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bithiophene structure allows for π-π stacking interactions with aromatic residues in proteins, while the methanesulfonamide group can form hydrogen bonds with amino acids. These interactions can influence enzyme activity or receptor binding, leading to diverse biological effects.
Biological Activities
- Antimicrobial Properties : The sulfonamide group is known for its antibacterial properties. Research indicates that compounds containing sulfonamide moieties can inhibit bacterial growth by interfering with folate synthesis pathways, making this compound a candidate for developing new antimicrobial agents.
- Anticancer Potential : Preliminary studies suggest that derivatives of bithiophene compounds exhibit anticancer activity by modulating cell signaling pathways involved in proliferation and apoptosis. The specific mechanism involves inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Organic Electronics : Beyond biological applications, the compound is also investigated for its role in organic electronics, specifically in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties derived from the bithiophene structure enhance charge transport capabilities in these applications .
Case Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of sulfonamide derivatives against various bacterial strains. The results indicated that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be comparable to established antibiotics, suggesting a promising avenue for drug development.
Case Study 2: Anticancer Effects
In vitro assays demonstrated that the compound effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the downregulation of CDK activity, leading to cell cycle arrest and increased apoptosis rates. Further studies are needed to elucidate the full range of its anticancer mechanisms and potential side effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Bithiophene-Containing Derivatives
Natural Bithiophenes from Echinops grijisii (): Compounds such as 5-(4-hydroxy-3-methoxy-1-butynyl)-2,2'-bithiophene (1) and 5-(4-hydroxy-1-butynyl)-2,2'-bithiophene (14) exhibit anti-inflammatory activity in RAW 264.7 cells. Unlike the target compound, these lack the piperidine-sulfonamide-carboxamide system but share the bithiophene backbone. Their bioactivity highlights the role of bithiophene in modulating inflammatory pathways, suggesting that the target compound’s bithiophene moiety may similarly contribute to therapeutic effects .
Synthetic Bithiophene-Polymer Hybrids ():
Compounds like BAI3 and BAI4 incorporate bithiophene into polymeric near-infrared emitters. While these focus on optoelectronic applications, the target compound’s ethyl linker and piperidine-carboxamide system differentiate it, likely shifting its utility toward biochemical interactions rather than material science .
Piperidine-Sulfonamide-Carboxamide Analogues
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide (): This pyrimidine derivative shares the methanesulfonamide group and a heterocyclic core. Such structural variations influence pharmacokinetic properties (e.g., solubility, membrane permeability) .
1-(4-Chlorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide (): This compound features a piperidine-carboxamide linked to a chlorobenzenesulfonyl group and an oxadiazole ring. The chlorobenzenesulfonyl group may confer higher metabolic stability than the target’s methanesulfonyl group .
*Estimated based on molecular formula.
Sulfonamide-Containing Bioactive Compounds
N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide (): This simpler sulfonamide lacks the piperidine-carboxamide and bithiophene components. Its bioactivity (unreported in ) likely hinges on the sulfonamide’s ability to act as a hydrogen-bond acceptor, a feature shared with the target compound. Piperidine-carboxamide addition in the target may enhance binding affinity to larger protein targets (e.g., kinases) .
Q & A
Q. What are the key synthetic methodologies for preparing N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-methanesulfonylpiperidine-4-carboxamide?
The synthesis involves multi-step transformations:
- Thionation and cyclization : Lawesson’s reagent is used to convert γ-ketoamide intermediates into thioxoamides, followed by intramolecular nucleophilic cyclization to form the bithiophene-piperidine core .
- Functionalization : Methanesulfonyl and carboxamide groups are introduced via nucleophilic substitution or coupling reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
- Purification : Column chromatography and recrystallization are critical for isolating high-purity products. Yields typically range from 40–70%, depending on reaction optimization .
Q. How is the compound characterized to confirm structural integrity and purity?
- NMR spectroscopy : and NMR are used to assign regioselectivity (e.g., distinguishing 4- vs. 5´-substituted derivatives via chemical shifts). For example, protons adjacent to sulfur in bithiophene resonate at δ 7.05–7.11 ppm, while formyl groups appear at δ 9.8–10.2 ppm .
- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
- IR spectroscopy : Stretching vibrations for sulfonamide (1320–1350 cm) and carbonyl (1650–1700 cm) groups validate functional groups .
Advanced Research Questions
Q. How does regioselectivity in functionalization (e.g., formylation) depend on reaction mechanisms?
- Vilsmeier-Haack formylation : The electrophilic ClCH=NMe targets the most electron-rich position (para to the piperidino group), yielding 4-formyl derivatives. This is confirmed by NMR upfield shifts due to electron-withdrawing effects .
- Lithiation-electrophilic substitution : n-BuLi deprotonates the 5´-position (acidic due to sulfur’s electron-withdrawing effect), leading to 5´-formyl products. TLC (Rf = 0.24 vs. 0.86 for 4-formyl) and NOE NMR experiments distinguish isomers .
Q. What strategies mitigate low yields in multi-step syntheses?
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh)) optimize cross-coupling steps (e.g., Suzuki-Miyaura for bithiophene assembly) .
- Continuous flow chemistry : Enhances scalability and reduces side reactions by maintaining precise temperature/pH control during sulfonylation or cyclization .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethers (THF) favor lithiation .
Q. How do structural modifications influence biological or electronic properties?
- Biological activity : The sulfonamide group enhances binding to enzymes (e.g., FABP4 inhibitors for metabolic diseases) via hydrogen bonding, while the piperidine ring improves membrane permeability .
- Electronic applications : The bithiophene core enables π-π stacking in organic semiconductors, with methanesulfonyl groups tuning electron-withdrawing capacity for OLED/OPV applications. DFT calculations predict HOMO-LUMO gaps (~3.2 eV) compatible with charge transport .
Q. How can computational methods resolve contradictions in spectroscopic or reactivity data?
- DFT simulations : Predict regioselectivity in electrophilic substitutions by analyzing frontier molecular orbitals (FMOs). For example, Fukui indices identify nucleophilic sites in the bithiophene core .
- Molecular docking : Correlates sulfonamide conformation (e.g., gauche vs. anti) with biological target affinity, resolving discrepancies in IC values across studies .
Q. What experimental controls are critical for reproducibility in anti-inflammatory or electronic studies?
- Negative controls : Use non-sulfonylated analogs to isolate the role of the methanesulfonyl group in bioactivity .
- Spectroscopic standards : Compare IR/NMR data with known bithiophene derivatives (e.g., 5-acetyl-2,2´-bithiophene) to validate synthetic products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
